Enabling Synthesis of Optically Pure Formic Acid Salt for Retro-Inverso Peptides Compared to Pyroglutamic Acid
5-Aminopyrrolidin-2-one was converted to an optically pure formic acid salt, a crucial intermediate for the pyroglutamyl geminal diamino analogue needed in retro-inverso peptides. By contrast, the common chiral pool material L-pyroglutamic acid provides the opposite functional handle (carboxylic acid), requiring additional steps to install an amine at the same position .
| Evidence Dimension | Synthetic utility for retro-inverso peptide modification |
|---|---|
| Target Compound Data | Optically pure formic acid salt of 5-aminopyrrolidin-2-one was synthesised and used directly to introduce the modified pyroglutamyl residue. |
| Comparator Or Baseline | L-Pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid): the native residue cannot directly provide the geminal diamino analogue without multi-step re-functionalization. |
| Quantified Difference | Qualitative difference in step economy and retrosynthetic strategy; no quantitative yield comparison available. |
| Conditions | Synthesis published in Sisto et al., Synthesis, 1985. |
Why This Matters
This determines whether a peptide-focused research group selects this compound over the less expensive pyroglutamic acid for synthesizing metabolically stable retro-inverso peptides.
